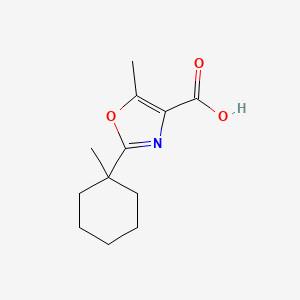
5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and can be facilitated by the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of flow chemistry techniques, which allow for continuous synthesis and improved safety profiles. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidation of oxazolines to oxazoles under flow conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or oxygen gas.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the formation of biofilms by interfering with the signaling pathways of bacteria such as Staphylococcus aureus . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate:
2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds have been studied for their antibacterial potential.
Uniqueness
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit biofilm formation and its potential anticancer properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
89724-33-4 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QETQOVGQOIEHNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2(CCCCC2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


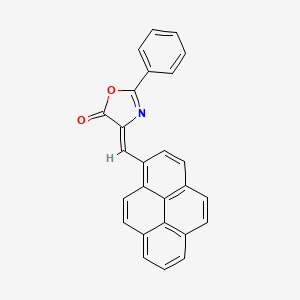

![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
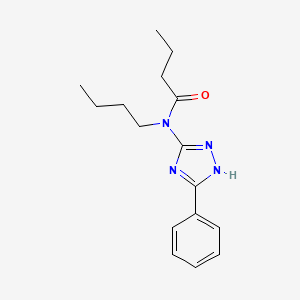
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
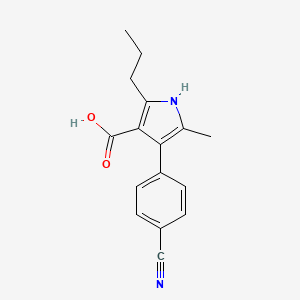
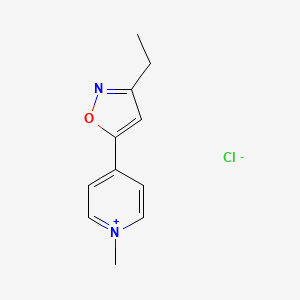
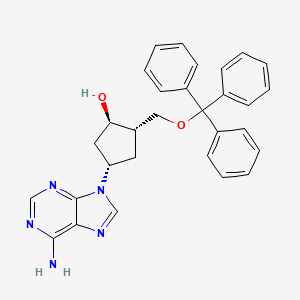
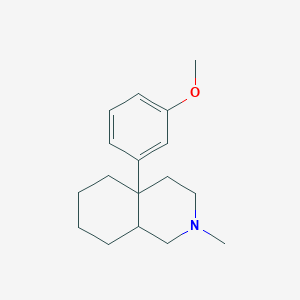
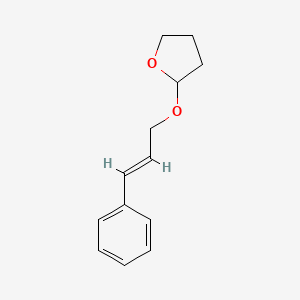
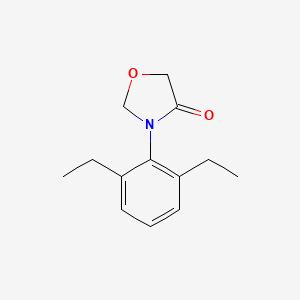
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
